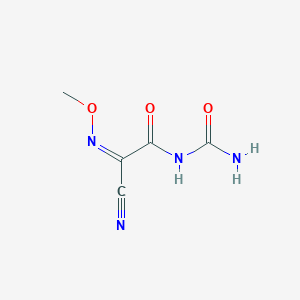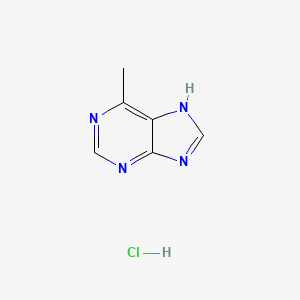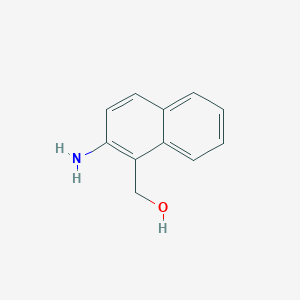
(2-Aminonaphthalen-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminonaphthalen-1-yl)methanol is an organic compound with the molecular formula C11H11NO It is a derivative of naphthalene, featuring an amino group at the second position and a hydroxymethyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminonaphthalen-1-yl)methanol typically involves the reduction of 2-nitronaphthalene followed by a reduction of the resulting 2-nitronaphthalen-1-ylmethanol. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale reduction processes similar to those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Aminonaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like LiAlH4 or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, Pd/C with H2
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: 2-Aminonaphthalene-1-carboxylic acid
Reduction: this compound
Substitution: Various amides and sulfonamides
Scientific Research Applications
(2-Aminonaphthalen-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of (2-Aminonaphthalen-1-yl)methanol is not well-characterized. its effects are likely mediated through interactions with biological molecules such as proteins and nucleic acids. The amino group can form hydrogen bonds, while the naphthalene core can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(1-Aminonaphthalen-2-yl)methanol: Similar structure but with the amino and hydroxymethyl groups at different positions.
2-Aminonaphthalene: Lacks the hydroxymethyl group.
1-Naphthalenemethanol: Lacks the amino group.
Uniqueness
(2-Aminonaphthalen-1-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the naphthalene ring, which allows it to participate in a wide range of chemical reactions and interactions
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2-aminonaphthalen-1-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6,13H,7,12H2 |
InChI Key |
REQFXQPRDNADSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


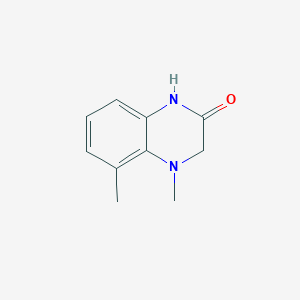
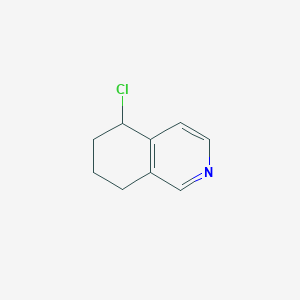

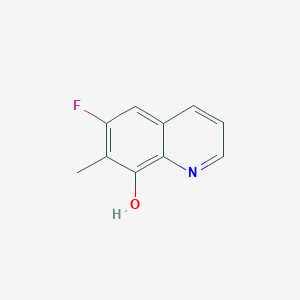

![1,2,3,4-Tetrahydropyrimido[1,2-a]indole](/img/structure/B11914363.png)
![2-Ethyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B11914368.png)
![6-Chloroimidazo[1,2-a]pyridin-5-amine](/img/structure/B11914372.png)


